![molecular formula C18H15BrN4O2 B2895284 2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097860-53-0](/img/structure/B2895284.png)

2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

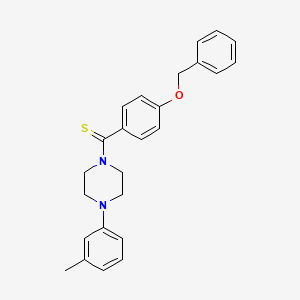

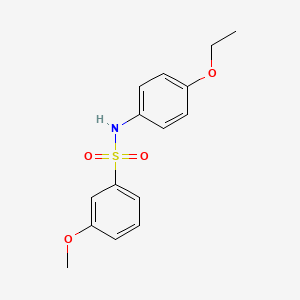

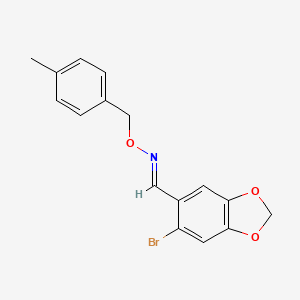

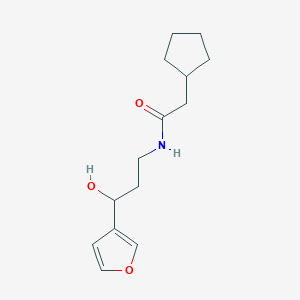

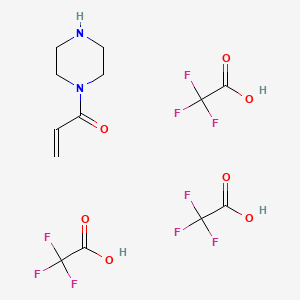

The compound “2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide” is a complex organic molecule. It is a derivative of pyridine and pyrazine, which are both aromatic heterocyclic compounds . The molecule also contains a benzamide moiety .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine and pyrazine rings, the introduction of the bromo and methoxy groups, and the coupling of these rings with the benzamide moiety . A potential method could involve a Diels–Alder reaction, a common strategy for constructing cyclic structures . Additionally, the protodeboronation of pinacol boronic esters could be a potential step in the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazine rings, along with the benzamide group . The bromo and methoxy groups would be attached to the pyridine ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could be substituted with other groups in a nucleophilic aromatic substitution reaction . The compound could also undergo reactions involving the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromo and methoxy groups could influence its polarity and solubility . The compound’s melting and boiling points, as well as its density, would also be determined by its molecular structure .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

This compound is an example of the broader chemical space explored for synthesizing novel molecules with potential therapeutic applications. While the direct mention of this specific chemical was not found, related compounds have been synthesized and studied for their properties and applications. For example, the practical synthesis of CCR5 antagonists illustrates the complexity and potential of targeted molecular design in drug development (Ikemoto et al., 2005). Similarly, research into the synthesis and structure-affinity relationships of novel compounds for receptor antagonistic activity provides insights into the systematic approach to drug discovery (Hirokawa et al., 2003).

Receptor Binding Studies

Compounds structurally related to 2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide have been evaluated for their binding affinity towards various receptors, which is critical for understanding their potential therapeutic applications. Studies have shown that modifications in the chemical structure can significantly affect the compound's activity at dopamine D-2 and serotonin 5-HT-3 receptors, highlighting the importance of structural features in drug design (Högberg et al., 1990).

Potential Therapeutic Agents

The exploration of novel chemical entities often leads to the discovery of compounds with significant therapeutic potential. For instance, the development of glucokinase activators for the treatment of type 2 diabetes mellitus exemplifies how chemical synthesis can lead to potential treatments for chronic conditions (Park et al., 2014). Moreover, antiviral activity studies of pyrazole derivatives against bird flu influenza demonstrate the potential of these compounds in addressing viral diseases (Hebishy et al., 2020).

Safety and Hazards

As with any chemical compound, handling “2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide” would require appropriate safety precautions. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves should be used .

Direcciones Futuras

The potential applications of this compound could be vast, given the wide range of biological activities exhibited by pyridine and pyrazine derivatives . Future research could explore its potential uses in medicinal chemistry, such as the development of new drugs . Additionally, further studies could investigate its physical and chemical properties in more detail, as well as develop more efficient methods for its synthesis .

Mecanismo De Acción

Target of Action

Similar compounds have been used as building blocks for the synthesis of antagonists targeting αvβ3 and somatostatin sst 3 receptors .

Mode of Action

It’s worth noting that the compound might interact with its targets through a mechanism similar to other compounds with a pyrazine core . In the Suzuki–Miyaura (SM) coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura coupling reaction , a key process in organic synthesis. This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.

Action Environment

The suzuki–miyaura coupling reaction, which similar compounds participate in, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound might be stable under a variety of environmental conditions.

Propiedades

IUPAC Name |

2-bromo-5-methoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2/c1-25-13-4-5-15(19)14(9-13)18(24)23-11-16-17(22-8-7-21-16)12-3-2-6-20-10-12/h2-10H,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRYJUJIZPCXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-5-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2895203.png)

![1-(2-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2895207.png)

![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)

![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)

![[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895221.png)